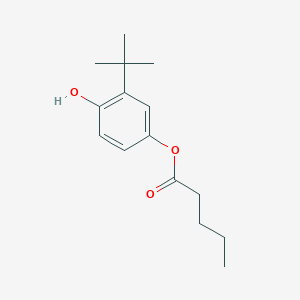

3-Tert-butyl-4-hydroxyphenyl pentanoate

Beschreibung

Eigenschaften

Molekularformel |

C15H22O3 |

|---|---|

Molekulargewicht |

250.33 g/mol |

IUPAC-Name |

(3-tert-butyl-4-hydroxyphenyl) pentanoate |

InChI |

InChI=1S/C15H22O3/c1-5-6-7-14(17)18-11-8-9-13(16)12(10-11)15(2,3)4/h8-10,16H,5-7H2,1-4H3 |

InChI-Schlüssel |

KQTFAYNEKWHQGE-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)OC1=CC(=C(C=C1)O)C(C)(C)C |

Kanonische SMILES |

CCCCC(=O)OC1=CC(=C(C=C1)O)C(C)(C)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3 Tert Butyl 4 Hydroxyphenyl Pentanoate and Analogues

Esterification Approaches to Form the Pentanoate Linkage

The crucial step in synthesizing the target molecule is the formation of the ester bond between the 3-tert-butyl-4-hydroxyphenyl group and a pentanoic acid derivative. Several classic and modern esterification techniques are applicable.

Direct Esterification with Pentanoic Acid and Substituted Phenols

Direct esterification, while a fundamental reaction, can be challenging with sterically hindered phenols. However, processes have been developed for similar structures. For instance, the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with C8-C20 alcohols is effectively carried out at temperatures between 110-150°C using a strongly acidic gel-type ion-exchange resin as a catalyst. nih.gov This method suggests that a similar acid-catalyzed reaction between 3-tert-butyl-4-hydroxyphenol and pentanoic acid could be a viable, albeit potentially low-yielding, route. The reaction would likely require a robust catalyst to overcome the steric hindrance presented by the tert-butyl group.

Transesterification Routes involving Pentanoic Acid Derivatives

Transesterification is a widely employed and often more efficient method for producing esters of hindered phenols. This approach typically involves reacting a phenol (B47542) with a more reactive ester, such as a methyl or ethyl ester of the desired carboxylic acid, in the presence of a catalyst.

A common strategy involves the transesterification of a lower alkyl ester of a substituted hydroxyphenylalkanoic acid with a polyol. For example, methyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate is transesterified with various polyols at elevated temperatures (110°-230°C) in the presence of a tin catalyst. glpbio.com This process can be adapted for the synthesis of 3-tert-butyl-4-hydroxyphenyl pentanoate by reacting 3-tert-butyl-4-hydroxyphenol with a lower alkyl pentanoate, such as methyl pentanoate. The reaction is typically driven to completion by removing the more volatile alcohol (e.g., methanol) that is formed as a byproduct. Basic catalysts are also commonly used in these reactions. google.com

The table below summarizes catalysts and conditions used in the transesterification of related hindered phenolic esters.

| Catalyst | Reactants | Temperature (°C) | Key Findings | Reference |

| Basic Catalyst | 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid alkyl ester and pentaerythritol (B129877) | >120 | High yields of the corresponding tetra-ester. google.comwikipedia.org | google.comwikipedia.org |

| Tin Catalyst | Methyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate and various polyols | 110-230 | High yield and purity of the final ester products. glpbio.com | glpbio.com |

| K2HPO4 | Various esters and alcohols | Not specified | Efficient for producing methyl esters under mild conditions. researchgate.net | researchgate.net |

| Sc(OTf)3 | Carboxylic esters and alcohols | Boiling point of alcohol | Effective for direct transesterification with good yields. researchgate.net | researchgate.net |

Alternative Synthetic Pathways for the Pentanoate Scaffold

An alternative to direct esterification or transesterification involves a Michael addition reaction. For the synthesis of a related compound, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate (B1217596), 2,6-di-tert-butylphenol (B90309) is reacted with methyl acrylate (B77674) in the presence of a base like sodium methanolate. google.com This is followed by an H-1,5 migration to yield the final product. A similar strategy could potentially be employed by reacting 3-tert-butyl-4-hydroxyphenol with an appropriate acrylate derivative to build the pentanoate backbone, although this would represent a more complex, multi-step approach to the target molecule.

Synthesis of the 3-Tert-butyl-4-hydroxyphenyl Moiety

The foundational component of the target molecule is 3-tert-butyl-4-hydroxyphenol, also known as tert-butylhydroquinone (B1681946) (TBHQ). nih.govwikipedia.org The synthesis of this intermediate is a well-established industrial process.

Alkylation Strategies for Tert-butyl Introduction to Phenolic Systems

The most common method for synthesizing TBHQ is the Friedel-Crafts alkylation of hydroquinone (B1673460) with a tert-butylating agent, typically tert-butanol (B103910) or isobutylene. google.com This reaction is catalyzed by a strong acid.

A variety of catalysts have been investigated to optimize the conversion and selectivity of this reaction. These include:

Phosphoric Acid: A process using 14.25% hydroquinone and 10.72% tertiary butanol with 25% phosphoric acid in toluene (B28343) at 85-105°C has been described. google.com

Polymer-supported Sulfonimide: This solid acid catalyst has shown high activity and reusability.

20% (w/w) Dodecatungstophosphoric acid on K10 montmorillonite (B579905) clay (DTP/K10): This has proven to be a very efficient catalyst for the alkylation of hydroquinone with tert-butanol at 150°C.

The table below provides an overview of different catalytic systems used for the alkylation of hydroquinone.

| Catalyst | Alkylating Agent | Temperature (°C) | Conversion of Hydroquinone (%) | Selectivity for 2-TBHQ (%) | Reference |

| Polymer-supported Sulfonimide | tert-butanol | 130 | 76.7 | 85.9 | |

| 20% DTP/K10 | tert-butanol | 150 | High | Not specified | |

| Phosphoric Acid | tert-butanol | 85-105 | Not specified | Not specified | google.com |

Phenolic Hydroxylation and Protection/Deprotection Schemes

In scenarios where direct alkylation is not feasible or selective, alternative routes involving the introduction of a second hydroxyl group to an already alkylated phenol might be considered. However, for the synthesis of TBHQ, the direct alkylation of hydroquinone is the predominant method.

A key challenge in the synthesis of mono-esters of dihydroxy phenols like TBHQ is achieving selective esterification of only one of the hydroxyl groups. To address this, protection/deprotection strategies are often employed. One of the hydroxyl groups can be protected with a suitable protecting group, allowing the other to be selectively esterified. The protecting group is then removed in a subsequent step to yield the final mono-ester. While specific examples for TBHQ are not abundant in the readily available literature, general methods for the protection of phenols, such as conversion to a tert-butyl ether, are well-documented and could be applied in this context. organic-chemistry.org The selective conversion of tert-butyl esters to acid chlorides using thionyl chloride also presents a potential route for creating reactive intermediates for esterification. nih.govorganic-chemistry.org

Catalyst Systems and Reaction Optimization for 3-Tert-butyl-4-hydroxyphenyl Pentanoate Synthesis

While specific literature detailing the synthesis of 3-tert-butyl-4-hydroxyphenyl pentanoate is not extensively available, the synthesis can be extrapolated from established methods for analogous phenolic esters. The reaction would typically involve the esterification of a substituted phenol with a derivative of pentanoic acid. More reactive acylating agents like pentanoyl chloride or pentanoic anhydride (B1165640) are preferred over pentanoic acid for reacting with phenols. chemguide.co.uk To further enhance reactivity, the phenol can be converted to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide (B78521) prior to the reaction. libretexts.orgchemguide.co.uk

A variety of catalyst systems have been employed for the synthesis of phenolic esters, broadly categorized into chemical catalysts and biocatalysts.

Chemical Catalysis: Strong acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, can be used, particularly when an acid anhydride is employed as the acylating agent. google.commdpi.com Another approach involves metal-organic frameworks (MOFs), such as Cu₂(dhtp), which have demonstrated efficiency in the C-O coupling of ethers with 2-acylphenols to produce phenol esters. acs.org Supported metal catalysts, like zinc chloride on montmorillonite K-10 clay (Zn-K10), have also been used for the solvent-free synthesis of phenolic esters from phenols and acetic anhydride. jetir.org

Biocatalysis: Enzymatic catalysis, particularly using lipases, is a prominent green chemistry approach for synthesizing phenolic esters. mdpi.com Immobilized lipase (B570770) B from Candida antarctica (CALB), often known by the trade name Novozym 435, is widely used for the esterification of phenolic compounds with various aliphatic acids. mdpi.commdpi.comnih.gov These enzymatic reactions are conducted under mild conditions, reducing the formation of by-products. nih.gov

Reaction Optimization: Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired phenolic ester. Key parameters include:

Temperature: Reactions with acyl chlorides can often proceed at room temperature, while those with less reactive acid anhydrides may require heating. chemguide.co.uk Enzymatic reactions are typically conducted at mild temperatures, often between 37°C and 60°C. mdpi.comnih.gov

Molar Ratio of Reactants: The stoichiometry of the phenol and the acylating agent is a critical factor. An excess of the acylating agent is often used to drive the reaction towards completion. acs.org

Catalyst Loading: The amount of catalyst must be optimized. For instance, in one study on MOF-catalyzed esterification, a 3 mol % catalyst loading was found to be effective, with no significant yield enhancement at higher concentrations. acs.org

Removal of By-products: In esterification reactions that produce water, its removal can shift the equilibrium to favor the product. This is often achieved by using a dehydrating agent or applying a vacuum. youtube.comrsc.org

Interactive Data Table: Catalyst Systems for Phenolic Ester Synthesis

| Catalyst System | Phenolic Substrate(s) | Acylating Agent/Co-reactant | Solvent/Conditions | Typical Yield/Conversion | Reference |

| Yarrowia lipolytica biomass | 3-Phenylpropanoic acid | Ethanol | Isooctane, 37°C | 95% conversion | mdpi.com |

| 10% Zn-Montmorillonite K-10 | Various phenols | Acetic anhydride | Solvent-free, 100°C | Up to 100% conversion | jetir.org |

| Cu₂(dhtp) MOF | 2-Acetyl phenol | Dibenzyl ether | Dimethyl sulfoxide, 80°C | 74% yield | acs.org |

| Candida antarctica Lipase B (CALB) | 4-Hydroxybenzyl alcohol | Hexanoic acid | tert-Butyl methyl ether, 37°C | Not specified | nih.gov |

| Novozym 435 (CALB) | Tyrosol | Oleic acid | Vacuum (10 mbar), 80°C | 95% yield | mdpi.com |

| Strong Acid (e.g., H₂SO₄) | 4-t-Octylphenol | Acetic acid / Acetic anhydride | Reflux | Not specified | google.com |

Purification and Isolation Techniques for Related Phenolic Esters

The purification and isolation of phenolic esters from the reaction mixture are essential to obtain a product of high purity. The specific techniques employed depend on the physical properties of the ester and the nature of the impurities present. A multi-step approach is common.

Initial Workup and Extraction: After the reaction is complete, the mixture is typically subjected to a workup procedure. This may involve quenching the reaction with water. acs.org If an acid catalyst is used, the mixture is often washed with a basic aqueous solution, such as sodium carbonate, to neutralize and remove the acid. youtube.com The crude ester is then extracted into an organic solvent like diethyl ether or ethyl acetate (B1210297). epa.gov

Drying: The organic extract containing the ester is dried to remove residual water. This is typically accomplished by adding an anhydrous salt, such as anhydrous sodium sulfate, and then filtering to remove the hydrated salt. youtube.com

Chromatography: Column chromatography is a widely used and effective method for purifying phenolic esters. mdpi.com Silica gel is the most common stationary phase. The choice of eluent (mobile phase) is critical and depends on the polarity of the ester. A non-polar solvent system, such as a mixture of heptane (B126788) and ethyl acetate (e.g., 5:2 v/v), or a more polar solvent like chloroform, can be used to separate the desired ester from unreacted starting materials and by-products. mdpi.com More advanced chromatographic techniques like Medium Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC) can be employed to achieve very high purity. nih.gov

Recrystallization: For solid esters, recrystallization is a powerful purification technique. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly. The pure ester crystallizes out, leaving impurities behind in the solvent. google.com For example, a related compound, tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane, is purified by recrystallization from a lower alkanol like methanol. google.com

Distillation: For liquid esters that are thermally stable, distillation can be used for purification. Simple distillation separates the ester from non-volatile impurities, while fractional distillation can separate it from other volatile components with different boiling points. youtube.com

The choice and sequence of these techniques must be optimized for each specific phenolic ester to ensure efficient removal of impurities and a high recovery of the final product. nih.gov

Chemical Reactivity and Mechanistic Insights of 3 Tert Butyl 4 Hydroxyphenyl Pentanoate

Investigation of Radical Scavenging Mechanisms

Phenolic compounds can neutralize free radicals through various chemical pathways. nih.gov The predominant mechanism is often dictated by factors such as the reaction medium, the structure of the phenolic compound, and the nature of the radical species involved. For 3-Tert-butyl-4-hydroxyphenyl pentanoate, the primary mechanisms involve the transfer of a hydrogen atom or an electron.

The Hydrogen Atom Transfer (HAT) mechanism is a fundamental process for hindered phenolic antioxidants. pnas.orgnih.gov In this pathway, the phenolic hydroxyl (-OH) group donates its hydrogen atom to a free radical (R•), effectively neutralizing the radical and terminating the oxidative chain reaction. vinatiorganics.comnih.gov This process is characterized as a concerted transfer of a proton and an electron. pnas.org The reaction can be represented as:

ArOH + R• → ArO• + RH

Here, ArOH represents the 3-Tert-butyl-4-hydroxyphenyl pentanoate, and ArO• is the resulting phenoxy radical. HAT is generally considered the most favored radical scavenging mechanism in both gas-phase and lipid media. researchgate.net The efficiency of HAT is influenced by the O-H bond dissociation enthalpy (BDE); a lower BDE facilitates easier hydrogen donation. nih.govacs.org O-H bonds are known to undergo HAT more rapidly than C-H bonds of similar strength. nih.gov

In addition to direct hydrogen atom transfer, electron transfer (ET) mechanisms also contribute to the antioxidant activity of phenolic compounds. nih.gov These pathways are particularly significant in polar solvents that can support the dissociation of phenols. jst.go.jp

Two prominent ET-based mechanisms are:

Sequential Proton Loss Electron Transfer (SPLET) : This is a two-step process. First, the phenolic antioxidant is deprotonated, forming a phenoxide anion. Subsequently, this anion transfers an electron to the free radical. mdpi.com

Step 1: ArOH ⇌ ArO⁻ + H⁺

Step 2: ArO⁻ + R• → ArO• + R⁻

Proton-Coupled Electron Transfer (PCET) : This mechanism involves the concerted transfer of a proton and an electron in a single kinetic step, but it utilizes different molecular orbitals compared to a pure HAT mechanism. jst.go.jpnih.gov PCET pathways are crucial in scavenging certain radicals, such as the superoxide (B77818) radical (O₂•⁻). jst.go.jpnih.gov

The following table summarizes the key radical scavenging mechanisms for phenolic antioxidants.

| Mechanism | Description | Favorable Conditions |

| Hydrogen Atom Transfer (HAT) | A single kinetic step where a hydrogen atom (H•) is transferred from the phenol (B47542) to a free radical. pnas.org | Non-polar media, gas phase. researchgate.net |

| Sequential Proton Loss Electron Transfer (SPLET) | A two-step process involving initial deprotonation of the phenol followed by electron transfer from the resulting anion. mdpi.com | Polar solvents that stabilize the phenoxide anion. jst.go.jp |

| Proton-Coupled Electron Transfer (PCET) | A concerted, single-step transfer of a proton and an electron using multiple molecular orbitals. jst.go.jp | Reactions involving specific radicals like superoxide. nih.gov |

The tert-butyl group at the ortho position to the hydroxyl group is a defining feature of hindered phenols like 3-Tert-butyl-4-hydroxyphenyl pentanoate. nih.govnih.gov This bulky group provides significant steric hindrance, which serves two primary functions. vinatiorganics.com Firstly, it physically shields the hydroxyl group, making it less accessible to other molecules and thereby increasing its selectivity toward highly reactive free radicals. vinatiorganics.com

Secondly, and more critically, the tert-butyl group stabilizes the phenoxy radical (ArO•) that forms after the hydrogen atom is donated. nih.gov This stabilization is achieved through an electron-donating inductive effect, which enhances the electron density on the aromatic ring, and by sterically preventing the reactive radical center from participating in undesirable side reactions, such as dimerization or further oxidation. nih.govnih.gov This increased stability of the phenoxy radical prevents it from initiating new oxidation chains, making the antioxidant more effective. nih.gov Sufficiently sterically encumbered phenoxyl radicals can be stable in solution under anaerobic conditions. nih.gov

Oxidation Kinetics and Degradation Pathways of Hindered Phenolic Pentanoates

The oxidation of hindered phenols is a complex process influenced by the reaction conditions and the presence of oxidants. researchgate.net For ester derivatives like 3-Tert-butyl-4-hydroxyphenyl pentanoate, degradation can occur through oxidation of the phenolic ring and potentially through hydrolysis of the ester linkage, especially under certain environmental conditions. manchester.ac.uk

In the presence of oxygen and initiating radicals, the phenol is oxidized to a phenoxy radical. This radical can then undergo several reactions. While stabilized by the tert-butyl groups, it can couple with other radicals. For instance, phenoxy-peroxy coupling is a possible reaction pathway. researchgate.net Studies on related propionate (B1217596) antioxidants have identified 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid as a major metabolite, suggesting that hydrolysis of the ester bond is a significant degradation pathway in biological or hydrolytic environments. manchester.ac.uknih.gov The subsequent oxidation of the resulting carboxylic acid and the phenol moiety would lead to further degradation products.

Reaction with Oxidizing Species

The primary role of 3-Tert-butyl-4-hydroxyphenyl pentanoate as an antioxidant is to react with and neutralize oxidizing species, particularly peroxy radicals (ROO•), which are key intermediates in the autoxidation of organic materials like polymers. nih.gov The antioxidant intercepts these chain-carrying radicals, thereby terminating the oxidation cycle. vinatiorganics.comnih.gov

The reaction with a peroxy radical proceeds via the HAT mechanism: ArOH + ROO• → ArO• + ROOH

The resulting phenoxy radical (ArO•) is relatively stable and unreactive due to the steric hindrance provided by the tert-butyl group, preventing it from propagating the radical chain. nih.gov The hydroperoxide (ROOH) formed can be a source of new radicals, which is why hindered phenolic antioxidants are often used in conjunction with secondary antioxidants, such as phosphites or thioesters, that can decompose hydroperoxides into non-radical products. partinchem.com The reaction of hindered phenols with molecular oxygen is also a key process, particularly in initiating oxidation under "clean" conditions. nih.govacs.org

Structure-Reactivity Relationships within 3-Tert-butyl-4-hydroxyphenyl Ester Derivatives

Research comparing different substituents in the para position of hindered phenols has shown that the type of linkage significantly impacts antioxidant activity. researchgate.net For instance, one study found that a thioether substitution provided better antioxidant activity than an ester substitution, which in turn was more effective than a simple alkyl substitution. researchgate.net

Within the ester series, the length and branching of the alkyl chain of the ester group (e.g., pentanoate vs. propionate) can modulate the molecule's properties. Longer or bulkier ester groups can decrease volatility, which is advantageous for applications involving high processing temperatures. wikipedia.org However, the ester group's electron-withdrawing nature can influence the O-H bond dissociation energy of the phenol. Studies on similar structures have shown that electron-withdrawing groups can impact the oxidation potential of the molecule. mdpi.com The pentanoate group in 3-Tert-butyl-4-hydroxyphenyl pentanoate provides a balance of lipophilicity for compatibility with non-polar materials like polyolefins and sufficient reactivity of the hindered phenol moiety. nih.gov

The following table illustrates general structure-reactivity trends for hindered phenolic derivatives.

| Structural Feature | Influence on Antioxidant Activity | Reference |

| Ortho-Alkyl Group (e.g., tert-butyl) | Provides steric hindrance, increases phenoxy radical stability, and enhances selectivity. | vinatiorganics.comnih.gov |

| Para-Substituent | The nature of the para-substituent (alkyl, ester, thioether) modifies the electronic properties and overall efficacy. Thioether > Ester > Alkyl in some systems. | researchgate.net |

| Ester Chain Length (e.g., Pentanoate) | Affects physical properties like volatility and solubility. Longer chains reduce volatility, which is crucial for high-temperature applications. | wikipedia.org |

| Number of Phenolic Groups | Poly-phenolic compounds (containing multiple hindered phenol units in one molecule) generally offer superior thermal stability and higher efficiency. | vinatiorganics.com |

Advanced Spectroscopic and Analytical Characterization of 3 Tert Butyl 4 Hydroxyphenyl Pentanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 3-Tert-butyl-4-hydroxyphenyl pentanoate provides distinct signals for each unique proton environment. The tert-butyl group protons appear as a sharp singlet, typically around δ 1.4 ppm, due to their chemical equivalence and lack of adjacent protons. The phenolic hydroxyl proton is expected to present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration but is generally found downfield.

The protons of the pentanoate chain exhibit characteristic splitting patterns due to spin-spin coupling with their neighbors. The terminal methyl group (CH₃) would appear as a triplet, while the three methylene (B1212753) groups (CH₂) would present as complex multiplets. The aromatic region would display signals corresponding to the three protons on the phenyl ring, with their splitting patterns (e.g., doublet, doublet of doublets) revealing their substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns Note: Data are predictive and based on analogous structures. Actual values may vary based on solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| tert-Butyl (C(CH₃)₃) | ~1.4 | Singlet (s) | 9H |

| Pentanoate CH₃ | ~0.9 | Triplet (t) | 3H |

| Pentanoate CH₂ (γ) | ~1.4 | Multiplet (m) | 2H |

| Pentanoate CH₂ (β) | ~1.7 | Multiplet (m) | 2H |

| Pentanoate CH₂ (α) | ~2.5 | Triplet (t) | 2H |

| Phenolic OH | Variable (e.g., ~5.0-8.0) | Singlet (s, broad) | 1H |

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield, typically in the range of δ 170-180 ppm. The carbons of the aromatic ring resonate between δ 110-160 ppm, with the carbon atoms directly attached to the oxygen atoms (C-OH and C-O-ester) being the most downfield in this region. The quaternary carbon and the three methyl carbons of the tert-butyl group give rise to distinct signals. chemicalbook.com The aliphatic carbons of the pentanoate chain appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges Note: Data are predictive and based on analogous structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (C=O) | 170 - 175 |

| Aromatic C-OH | 150 - 155 |

| Aromatic C-O-Ester | 140 - 145 |

| Aromatic C-C(CH₃)₃ | 135 - 140 |

| Aromatic CH | 115 - 130 |

| Quaternary tert-Butyl C | 34 - 36 |

| Pentanoate Chain CH₂ | 20 - 35 |

| tert-Butyl CH₃ | 29 - 31 |

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for confirming the complex structural assembly. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show correlations between adjacent methylene groups in the pentanoate chain and between neighboring protons on the aromatic ring, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with its directly attached carbon signal. It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (2-3 bond) correlations between protons and carbons. For 3-Tert-butyl-4-hydroxyphenyl pentanoate, HMBC is crucial for connecting the different fragments of the molecule. Key correlations would include the one between the α-methylene protons of the pentanoate chain and the ester carbonyl carbon, and the correlation between the same protons and the aromatic carbon bearing the ester linkage. It would also show correlations from the tert-butyl protons to the quaternary and adjacent aromatic carbons, confirming the position of this bulky group relative to the other substituents.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. researchgate.net

The IR spectrum of 3-Tert-butyl-4-hydroxyphenyl pentanoate is expected to be dominated by several key absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with broadening due to hydrogen bonding. The aliphatic C-H stretching vibrations of the tert-butyl and pentanoate groups would appear just below 3000 cm⁻¹. One of the most prominent peaks would be the intense C=O stretch of the ester functional group, located around 1750-1770 cm⁻¹ for a phenyl ester. The spectrum would also feature C-O stretching bands between 1000-1300 cm⁻¹ and aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region. researchgate.net

Raman spectroscopy would provide complementary information. While the polar O-H and C=O groups give strong IR signals, the non-polar C-C and symmetric C-H vibrations of the tert-butyl and aromatic ring systems would yield more intense Raman signals. researchgate.net

Table 3: Characteristic IR Absorption Frequencies Note: Data are predictive and based on general group frequencies.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Phenolic O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aliphatic C-H Stretch | 2850 - 2970 | Medium to Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Ester C=O Stretch | 1750 - 1770 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio with extremely high precision. For 3-Tert-butyl-4-hydroxyphenyl pentanoate (molecular formula C₁₅H₂₂O₃), HRMS can confirm the molecular weight to within a few parts per million (ppm), providing strong evidence for the chemical formula. mdpi.com

The calculated monoisotopic mass is 250.1569 Da. HRMS analysis would be expected to yield a measured mass that matches this value very closely. Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the ester bond, leading to the formation of a stable 3-tert-butyl-4-hydroxyphenoxy radical or cation and a fragment corresponding to the pentanoyl group. Another characteristic fragmentation is the loss of a methyl group from the tert-butyl substituent to form a [M-15]⁺ ion. nist.govresearchgate.net

Chromatographic Methods (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for separating the target compound from impurities, starting materials, or byproducts, and for quantifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. lcms.cz Due to the polar phenolic group, derivatization (e.g., silylation or acylation) might be necessary to improve the compound's volatility and chromatographic peak shape, a common practice for analyzing substituted phenols. nih.gov The retention time provides a measure of the compound's identity, while the coupled mass spectrometer confirms its structure and identifies any co-eluting impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is exceptionally well-suited for analyzing compounds like 3-Tert-butyl-4-hydroxyphenyl pentanoate, as it does not require the analyte to be volatile. nih.gov Reversed-phase high-performance liquid chromatography (HPLC) would likely be the method of choice, where the compound is separated on a non-polar stationary phase with a polar mobile phase. LC-MS allows for direct analysis of the compound, providing a retention time for purity assessment and a mass spectrum for identity confirmation. mdpi.comlcms.cz This method is highly effective for analyzing complex mixtures and for the final purity verification of the synthesized product.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-Tert-butyl-4-hydroxyphenyl pentanoate |

| 3-tert-butyl-4-hydroxyanisole |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a cornerstone technique in chemical characterization, providing the mass percentages of the constituent elements in a sample. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound like 3-Tert-butyl-4-hydroxyphenyl pentanoate. The theoretical elemental composition can be calculated from the compound's molecular formula, C₁₅H₂₂O₃.

The analysis is typically performed using a CHN analyzer, which involves the combustion of a small, precise amount of the substance in a stream of oxygen. The resulting combustion gases—carbon dioxide, water vapor, and nitrogen oxides—are separated and measured, allowing for the calculation of the mass percentages of carbon, hydrogen, and nitrogen. The oxygen content is usually determined by difference.

A comparison between the theoretically calculated elemental percentages and the experimentally obtained values serves to confirm the compound's stoichiometric composition and purity. While specific experimental data for 3-Tert-butyl-4-hydroxyphenyl pentanoate is not available, the table below presents its theoretical elemental composition.

Table 1: Theoretical Elemental Composition of 3-Tert-butyl-4-hydroxyphenyl Pentanoate

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 15 | 180.15 | 71.97 |

| Hydrogen | H | 1.008 | 22 | 22.176 | 8.86 |

| Oxygen | O | 16.00 | 3 | 48.00 | 19.17 |

| Total | | | | 250.326 | 100.00 |

In practice, the synthesis of related compounds, such as various ring-substituted tert-butyl phenylcyanoacrylates, relies on CHN analysis to confirm their composition following synthesis. chemrxiv.orgchemrxiv.org This analytical step is crucial for verifying that the correct product has been formed before proceeding with further characterization or application studies. chemrxiv.orgchemrxiv.org

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)

The crystal structures of several derivatives containing the tert-butyl-hydroxyphenyl group have been successfully determined. For instance, the crystal structure of (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-phenylprop-2-en-1-one has been elucidated. researchgate.netunec.edu.az This analysis revealed a monoclinic crystal system with the space group P2₁/n. researchgate.netunec.edu.az The detailed bond lengths and angles within the molecule, as well as the intermolecular interactions, were determined. researchgate.net

Similarly, a series of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives have been synthesized and their crystal structures analyzed. mdpi.com These studies provide a comparative analysis of how substitutions on the phenyl rings influence the molecular conformation and the supramolecular architecture through hydrogen bonding and other intermolecular forces. mdpi.com

The data obtained from X-ray crystallography, as exemplified by these derivatives, is critical for understanding structure-property relationships. The table below summarizes the crystallographic data for a representative derivative.

Table 2: Crystallographic Data for (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-phenylprop-2-en-1-one

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₃H₂₈O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.9114(3) |

| b (Å) | 17.7151(6) |

| c (Å) | 12.6087(5) |

| β (°) | 100.0520(10) |

| Volume (ų) | 1959.93(12) |

| Z | 4 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

Data sourced from references researchgate.netunec.edu.az.

Such crystallographic studies on derivatives are instrumental in building a comprehensive understanding of the structural chemistry of the broader class of compounds to which 3-Tert-butyl-4-hydroxyphenyl pentanoate belongs.

Theoretical and Computational Investigations on 3 Tert Butyl 4 Hydroxyphenyl Pentanoate

Quantum Chemical Studies on Electronic Structure

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These computational methods provide insights into molecular geometry, stability, and reactivity, which are crucial for elucidating the behavior of compounds like 3-tert-butyl-4-hydroxyphenyl pentanoate.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a preferred method in computational chemistry for its balance of accuracy and computational cost, making it suitable for studying medium to large-sized molecules. researchgate.net DFT calculations are employed to determine the optimized ground state geometry of a molecule, which corresponds to its most stable three-dimensional arrangement of atoms in space. This is achieved by finding the minimum energy conformation on the potential energy surface.

For 3-tert-butyl-4-hydroxyphenyl pentanoate, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311G(d,p), would be performed to predict key structural parameters. nih.govrsc.org These parameters include bond lengths, bond angles, and dihedral angles. The calculations would reveal the precise spatial relationship between the 3-tert-butyl-4-hydroxyphenyl group and the pentanoate ester chain.

The total electronic energy calculated for the optimized geometry is a measure of the molecule's stability. Lower ground state energy implies higher stability. This information is foundational for further computational analysis, including the study of reaction mechanisms and spectroscopic properties.

Illustrative Data: Please note: The following table contains hypothetical data for illustrative purposes to demonstrate the typical output of a DFT calculation, as specific computational results for 3-tert-butyl-4-hydroxyphenyl pentanoate are not available in the reviewed literature.

| Parameter | Calculated Value (Illustrative) | Description |

|---|---|---|

| Total Energy (Hartree) | -885.12345 | The total electronic energy of the molecule in its optimized ground state. |

| O-H Bond Length (Å) | 0.965 | The distance between the oxygen and hydrogen atoms of the phenolic hydroxyl group. |

| C=O Bond Length (Å) | 1.210 | The length of the carbonyl double bond in the ester group. |

| C-O-C Bond Angle (°) | 117.5 | The angle formed by the ester linkage connecting the phenyl ring and the pentanoate chain. |

HOMO-LUMO Analysis and Reactivity Descriptors

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor (nucleophilicity). The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's ability to act as an electron acceptor (electrophilicity). unec-jeas.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. unec-jeas.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap indicates high stability and low reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons ( (IP + EA) / 2 ).

Chemical Hardness (η): A measure of resistance to charge transfer ( (IP - EA) / 2 ).

Chemical Softness (S): The reciprocal of hardness ( 1 / η ).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons ( χ2 / (2η) ).

For 3-tert-butyl-4-hydroxyphenyl pentanoate, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, particularly the hydroxyl group, which is consistent with the antioxidant properties of many phenolic compounds. nih.gov The LUMO would likely be distributed over the ester carbonyl group and the aromatic ring.

Illustrative Data: Please note: The following table contains hypothetical data for illustrative purposes, as specific computational results for 3-tert-butyl-4-hydroxyphenyl pentanoate are not available in the reviewed literature.

| Descriptor | Value (eV) (Illustrative) | Formula |

|---|---|---|

| EHOMO | -6.20 | - |

| ELUMO | -1.15 | - |

| HOMO-LUMO Gap (ΔE) | 5.05 | ELUMO - EHOMO |

| Ionization Potential (IP) | 6.20 | -EHOMO |

| Electron Affinity (EA) | 1.15 | -ELUMO |

| Chemical Hardness (η) | 2.525 | (IP - EA) / 2 |

Thermochemical Properties of Reaction Intermediates and Transition States

Computational chemistry is instrumental in studying reaction mechanisms by calculating the thermochemical properties of reactants, products, intermediates, and transition states. For phenolic compounds like 3-tert-butyl-4-hydroxyphenyl pentanoate, a key area of investigation is their antioxidant activity. The primary mechanisms of antioxidant action involve the donation of a hydrogen atom or an electron. unec-jeas.comfrontiersin.org

Key thermochemical properties calculated to evaluate these mechanisms include:

Bond Dissociation Enthalpy (BDE): The enthalpy change associated with the homolytic cleavage of a bond. For phenols, the O-H BDE is crucial for assessing the ability to donate a hydrogen atom (Hydrogen Atom Transfer - HAT mechanism). A lower BDE indicates a greater ease of hydrogen donation. rsc.org

Proton Dissociation Enthalpy (PDE): The enthalpy required to remove a proton from the molecule.

Proton Affinity (PA): The negative of the enthalpy change for the gas-phase reaction of a species with a proton.

Electron Transfer Enthalpy (ETE): The enthalpy change associated with the transfer of an electron.

By calculating the energies of the parent molecule, the corresponding phenoxy radical (after H-atom donation), the phenoxide anion (after proton loss), and the radical cation (after electron loss), researchers can determine the favorability of different antioxidant pathways. nih.gov Transition state calculations can also identify the energy barriers for specific reactions, providing insights into reaction kinetics.

Molecular Modeling and Dynamics Simulations

While quantum chemical studies focus on the electronic properties of a single molecule, molecular modeling and dynamics simulations are used to explore the conformational flexibility and intermolecular interactions of molecules, often in a condensed phase or interacting with other molecules.

Conformational Analysis of the Pentanoate Chain

The pentanoate chain of 3-tert-butyl-4-hydroxyphenyl pentanoate is flexible due to the presence of several single bonds that can rotate freely. ifes.edu.br This rotation gives rise to numerous different spatial arrangements, or conformers, each with a distinct energy. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy landscape associated with rotations around the single bonds. doaj.orgresearchgate.net

Computational methods for conformational analysis typically involve a systematic or random search of the conformational space. Molecular mechanics force fields are often used for an initial rapid screening of many possible conformers, followed by higher-level DFT calculations to refine the geometries and energies of the most stable conformers identified. researchgate.net The results of such an analysis for the pentanoate chain would reveal its preferred shapes, from extended, linear conformations to more folded structures, and the energy barriers between them. This information is important for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules. doaj.org

Intermolecular Interactions of 3-Tert-butyl-4-hydroxyphenyl Pentanoate

Molecular Dynamics (MD) simulations are a powerful tool for studying how molecules move and interact with each other over time. nih.govnih.gov An MD simulation models a system containing many molecules (e.g., one or more molecules of 3-tert-butyl-4-hydroxyphenyl pentanoate surrounded by solvent molecules) and calculates the forces between them, then uses Newton's laws of motion to simulate their movements. surrey.ac.uk

For 3-tert-butyl-4-hydroxyphenyl pentanoate, MD simulations could be used to investigate several types of intermolecular interactions:

Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. Simulations can reveal the strength and dynamics of these hydrogen bonds with solvent molecules (like water or ethanol) or other molecules. utwente.nlnih.gov

Van der Waals Interactions: These include dipole-dipole interactions and weaker London dispersion forces, which are significant for the nonpolar parts of the molecule, such as the tert-butyl group, the aromatic ring, and the alkyl chain of the pentanoate.

Solvation: Simulations can model how solvent molecules arrange themselves around the solute, forming a solvation shell. acs.org This provides insight into the molecule's solubility and how the solvent affects its conformation and reactivity. mdpi.com

By analyzing the trajectories from an MD simulation, researchers can understand the nature of these interactions, their lifetimes, and their influence on the structural and dynamic properties of the system. nih.gov

In Silico Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods is a powerful tool in chemical research, offering insights into molecular structure and properties before a compound is synthesized. frontiersin.org For 3-Tert-butyl-4-hydroxyphenyl pentanoate, in silico techniques can provide valuable data for parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are crucial for structural verification and analysis.

Computational NMR prediction typically employs quantum mechanics calculations, with Density Functional Theory (DFT) being a widely recognized and applicable method for studying phenolic compounds. lp.edu.uaresearchgate.net Methodologies like the Gauge-Including Atomic Orbital (GIAO) method are used to calculate isotropic shielding values, which are then converted into chemical shifts. uncw.edu The accuracy of these predictions depends on the chosen functional (e.g., B3LYP, CAM-B3LYP, WP04), the basis set (e.g., 6-311++G(2df, 2p)), and the modeling of solvent effects, often through a Polarizable Continuum Model (PCM). nih.govgithub.iomdpi.com

For a molecule like 3-Tert-butyl-4-hydroxyphenyl pentanoate, the process would involve:

Generating a 3D model of the molecule.

Performing a conformational search to identify the most energetically favorable structures.

Optimizing the geometry of these conformers using a selected DFT functional and basis set. github.io

Calculating the NMR shielding tensors for each optimized conformer.

Averaging the results based on the Boltzmann distribution of conformer energies to produce a final predicted spectrum. uncw.edu

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| tert-Butyl (9H) | 1.45 | Singlet |

| Ester CH₂ (α) | 2.55 | Triplet |

| Ester CH₂ (β) | 1.70 | Sextet |

| Ester CH₂ (γ) | 0.95 | Sextet |

| Ester CH₃ (δ) | 0.90 | Triplet |

| Aromatic CH (H-2/H-6) | 6.90 | Multiplet |

| Aromatic CH (H-5) | 6.75 | Multiplet |

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Quaternary Aromatic (C-1) | 144.5 |

| Aromatic CH (C-2/C-6) | 118.0 |

| Quaternary Aromatic (C-3) | 137.0 |

| Quaternary Aromatic (C-4) | 152.0 |

| Aromatic CH (C-5) | 127.0 |

| tert-Butyl Quaternary | 34.5 |

| tert-Butyl CH₃ | 30.0 |

| Ester C=O | 172.5 |

| Ester CH₂ (α) | 34.0 |

| Ester CH₂ (β) | 27.0 |

| Ester CH₂ (γ) | 22.5 |

Computational Design and Virtual Screening of Novel Analogues

Computational design and virtual screening (VS) are cost-effective techniques used in drug discovery and materials science to identify promising new molecules from large chemical libraries. wikipedia.orgnih.govnih.gov These methods allow for the rapid evaluation of virtual compounds, prioritizing those with the highest potential for desired activities before committing to chemical synthesis and experimental testing. nih.govresearchgate.net For 3-Tert-butyl-4-hydroxyphenyl pentanoate, which possesses a phenolic antioxidant scaffold, these techniques can be employed to design novel analogues with potentially enhanced antioxidant capabilities or other desirable physicochemical properties.

The computational design process generally involves two main strategies:

Structure-Based Virtual Screening (SBVS): If the structure of a biological target (e.g., an enzyme or receptor involved in oxidative stress) is known, molecular docking can be used. wikipedia.org This technique simulates the interaction between a ligand (the designed analogue) and the target's binding site, predicting the binding affinity and orientation. wikipedia.orgresearchgate.net Analogues with the best "docking scores" are considered top candidates.

Ligand-Based Virtual Screening (LBVS): In the absence of a known target structure, this approach relies on the principle that molecules with similar structures often have similar activities. nih.gov A known active molecule, such as the parent compound, is used as a template. New analogues are designed and then screened based on similarity in shape, pharmacophores (the 3D arrangement of essential chemical features), or other molecular descriptors. wikipedia.orgnih.gov

For designing analogues of 3-Tert-butyl-4-hydroxyphenyl pentanoate, modifications could be proposed to alter its electronic and steric properties, which are key to antioxidant activity. lp.edu.uaresearchgate.net The primary antioxidant action of phenols involves mechanisms like Hydrogen Atom Transfer (HAT) or Single Electron Transfer-Proton Transfer (SET-PT). lp.edu.uamdpi.com Computational methods can calculate parameters such as Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP) to predict how structural changes will affect these mechanisms. lp.edu.uaresearchgate.net

Potential modifications for creating novel analogues could include:

Altering the length or branching of the pentanoate ester chain to modulate lipophilicity.

Introducing additional electron-donating groups (e.g., methoxy) or electron-withdrawing groups on the phenyl ring to tune the phenolic O-H bond dissociation energy. lp.edu.uaresearchgate.net

Replacing the tert-butyl group with other bulky alkyl groups to modify steric hindrance around the hydroxyl group.

The following table outlines a set of hypothetical novel analogues designed for virtual screening.

Hypothetical Analogues for Virtual Screening

| Analogue ID | Proposed Modification | Rationale for Design |

|---|---|---|

| TBHP-001 | Replace pentanoate with octanoate | Increase lipophilicity for better membrane interaction. |

| TBHP-002 | Add a methoxy (B1213986) group at the C-5 position | Enhance electron-donating capacity to lower O-H BDE and improve HAT activity. |

| TBHP-003 | Replace pentanoate with a branched 3,3-dimethylbutanoate | Introduce steric hindrance on the ester chain to potentially improve hydrolytic stability. |

| TBHP-004 | Replace tert-butyl with a second hydroxyl group at C-5 | Create a catechol-like structure, which often exhibits potent radical scavenging activity. |

These virtual analogues would then be subjected to computational screening. Their properties, such as antioxidant potential (via BDE calculations), ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and potential toxicity, would be predicted in silico. The most promising candidates identified through this process would then be prioritized for synthesis and subsequent in vitro and in vivo evaluation. researchgate.net

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-Tert-butyl-4-hydroxyphenyl pentanoate |

| 3-Tert-butyl-5-methoxy-4-hydroxyphenyl pentanoate |

| 3-Tert-butyl-4-hydroxyphenyl octanoate |

| 3-Tert-butyl-4-hydroxyphenyl 3,3-dimethylbutanoate |

| 5-Tert-butyl-benzene-1,2,4-triol pentanoate |

Academic Applications and Research Impact in Materials Science and Organic Chemistry

Role as an Investigational Antioxidant in Polymer Science Research

The primary research interest in molecules like 3-tert-butyl-4-hydroxyphenyl pentanoate lies in their function as antioxidants for the protection of polymeric materials. mdpi.com Hindered phenolic antioxidants are crucial for preventing the degradation of polymers such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP) during high-temperature processing and long-term use. wikipedia.org This degradation is typically caused by oxidative chain reactions, which lead to discoloration, chain scission, and a loss of mechanical properties.

The stabilizing effect of 3-tert-butyl-4-hydroxyphenyl pentanoate and related hindered phenols is rooted in their ability to function as radical scavengers. The core mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to neutralize highly reactive free radicals (R•) that form within the polymer matrix during oxidation.

This process can be summarized as follows:

Initiation: Polymer chains (P-H) react with initiators (e.g., heat, UV light) to form polymer alkyl radicals (P•).

Propagation: The polymer alkyl radical (P•) reacts with oxygen to form a polymer peroxyl radical (POO•). This radical can then abstract a hydrogen from another polymer chain, creating a hydroperoxide (POOH) and another polymer alkyl radical, thus propagating the degradation cycle.

Inhibition: The hindered phenol (B47542) antioxidant (ArOH), such as 3-tert-butyl-4-hydroxyphenyl pentanoate, intervenes by donating its hydroxyl hydrogen to the peroxyl radical.

POO• + ArOH → POOH + ArO•

The resulting phenoxy radical (ArO•) is significantly stabilized by two key structural features. First, the electron-donating effect of the alkyl substituents on the ring helps to delocalize the unpaired electron. Second, the bulky tert-butyl group at the ortho position provides steric hindrance, which physically obstructs further reactions of the phenoxy radical, preventing it from initiating new oxidation chains. This stability is crucial for its effectiveness as a primary antioxidant.

Structure-activity relationship (SAR) studies explore how a molecule's chemical structure influences its performance. While direct SAR studies on 3-tert-butyl-4-hydroxyphenyl pentanoate are not prominent, research on analogous compounds provides valuable insights. For instance, a study on 3-(tert-butyl)-4-hydroxyphenyl benzoate (B1203000) and benzamide (B126) derivatives as farnesoid X receptor (FXR) antagonists highlighted the critical role of the 3-(tert-butyl)-4-hydroxyphenyl unit for biological activity. nih.gov

In the context of polymer stabilization, the key structural components influencing performance are:

The Phenolic Hydroxyl Group: This is the active site responsible for donating the hydrogen atom to terminate radical chains.

The Ortho-Tert-butyl Group: This group provides the necessary steric hindrance to stabilize the resulting phenoxy radical and prevent it from propagating oxidation. nih.gov The hydrophobic nature of the tert-butyl group also improves the compound's solubility in non-polar environments like plastics. nih.gov

The Ester Side Chain (Pentanoate): The length and nature of the ester chain influence properties such as volatility, solubility within the polymer matrix, and mobility. Longer chains can reduce volatility, which is important for maintaining the antioxidant's presence during high-temperature polymer processing. wikipedia.org

Research on a related compound, tert-butyl ester 3-(3', 5'-di-tert-butyl-4'-hydroxyphenyl)-propionic acid, demonstrated exceptionally high antioxidative efficacy in the initiated oxidation of iso-propyl benzene (B151609), underscoring the potent reactivity of this class of molecules. researchgate.net

| Structural Feature | Function in Antioxidant Performance | Reference |

|---|---|---|

| Phenolic Hydroxyl (-OH) | Active site; donates a hydrogen atom to neutralize free radicals. | |

| Ortho-Tert-butyl Group | Provides steric hindrance to stabilize the phenoxy radical; enhances solubility in polymers. | nih.gov |

| Ester Side Chain | Influences physical properties like volatility, migration resistance, and solubility within the polymer matrix. | wikipedia.org |

| 3-(tert-butyl)-4-hydroxyphenyl Unit | Identified as an essential structural motif for activity in related biological studies. | nih.gov |

Potential as a Component in Photoresist Formulations Research

Photoresists are light-sensitive materials used in photolithography to form patterned coatings on surfaces, a critical process in microelectronics manufacturing. Some phenolic compounds are used in photoresist formulations due to their chemical properties. However, a review of available scientific literature does not indicate that 3-tert-butyl-4-hydroxyphenyl pentanoate has been specifically investigated or utilized as a component in photoresist formulations.

Utility as a Chemical Intermediate in Complex Organic Synthesis

While not a widely cited starting material itself, 3-tert-butyl-4-hydroxyphenyl pentanoate belongs to a class of compounds—alkyl esters of substituted hydroxyphenyl propionic acid—that serve as crucial intermediates in the synthesis of larger, more complex, and commercially significant antioxidants. google.com

A prominent example is the industrial synthesis of Pentaerythritol (B129877) tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane (also known as Irganox 1010). wikipedia.orggoogle.comnist.govsigmaaldrich.com The synthesis involves a transesterification reaction between pentaerythritol and an alkyl ester of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid. wikipedia.orggoogle.com Although the pentanoate ester is not the typical reactant, its structure demonstrates the fundamental components required for such a synthesis: a reactive ester group attached to a hindered phenol moiety. This highlights the utility of this class of molecules as building blocks for creating high-molecular-weight antioxidants with low volatility and high stability. wikipedia.org

Exploration in Advanced Functional Materials (e.g., smart materials, coatings)

Advanced functional materials are designed with specific properties that can be tuned for novel applications, including smart materials that respond to external stimuli or high-performance coatings. The broader class of tert-butyl phenols is used as UV stabilizers and antioxidants in coatings to protect against environmental oxidative effects. nih.gov The inherent antioxidant capability of the 3-tert-butyl-4-hydroxyphenyl group makes it a candidate for integration into functional systems where material longevity is paramount. However, there is no specific research in the available literature that details the exploration or incorporation of 3-tert-butyl-4-hydroxyphenyl pentanoate into advanced functional materials like smart materials or specialized coatings.

Contributions to Fundamental Organic Chemistry Principles

The structure of 3-tert-butyl-4-hydroxyphenyl pentanoate serves as an excellent model for illustrating several fundamental principles in organic chemistry:

Steric Hindrance: The bulky tert-butyl group positioned ortho to the hydroxyl group physically impedes the approach of other molecules. This steric shielding is a core principle that explains the high stability and reduced reactivity of the phenoxy radical formed during the antioxidant cycle. nih.gov

Electronic Effects: The tert-butyl group is an electron-donating group through induction, which helps to stabilize the phenolic cation radical and influences the reactivity of the aromatic ring.

Hydrogen Bonding: Crystal structure analysis of a closely related molecule, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, reveals that despite the significant steric crowding around the hydroxyl group, it still participates in intermolecular hydrogen bonding with the ester carbonyl oxygen atom of a neighboring molecule. nih.gov This demonstrates that even hindered functional groups can engage in important non-covalent interactions that dictate the solid-state packing and physical properties of the material.

Radical Chemistry: The compound's function as an antioxidant is a direct application of free-radical chemistry, providing a tangible example of radical initiation, propagation, and termination reactions.

Emerging Research Perspectives and Future Directions for 3 Tert Butyl 4 Hydroxyphenyl Pentanoate

Development of Green Chemistry Approaches for Synthesis

Traditional chemical synthesis of phenolic esters often involves harsh conditions and hazardous solvents. Emerging research is focused on developing environmentally benign "green" synthesis routes that offer higher efficiency, selectivity, and sustainability. Enzymatic catalysis, in particular, stands out as a promising alternative.

The synthesis of 3-tert-butyl-4-hydroxyphenyl pentanoate can be achieved via the esterification of 3-tert-butyl-4-hydroxyphenol with pentanoic acid (or its derivatives). Lipases, such as immobilized Candida antarctica lipase (B570770) B (CALB), have demonstrated high efficacy in catalyzing the esterification of various phenolic compounds. acs.orgnih.gov These enzymatic reactions proceed under mild conditions, often in non-toxic solvents or even solvent-free systems, which significantly reduces environmental impact. nih.gov Key advantages include high conversion yields, sometimes exceeding 95%, and the generation of fewer by-products compared to conventional acid catalysts. acs.orgnih.gov

To further improve reaction efficiency, methods like the in situ removal of water, a by-product of esterification, using molecular sieves have been shown to drive the reaction equilibrium towards the product, achieving near-quantitative conversion. acs.org Research in this area aims to optimize parameters such as enzyme concentration, substrate molar ratios, and temperature to develop a scalable and economical green synthesis process for lipophilic antioxidants like 3-tert-butyl-4-hydroxyphenyl pentanoate. nih.govnih.gov

Table 1: Comparison of Synthesis Approaches for Phenolic Esters

| Parameter | Conventional Chemical Synthesis | Green (Enzymatic) Synthesis |

|---|---|---|

| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Lipases, Esterases (e.g., Novozym 435) acs.org |

| Reaction Conditions | High temperatures, often harsh solvents | Mild temperatures (e.g., 30-60°C), green or no solvents nih.gov |

| By-products | Often requires extensive purification | Fewer by-products, easier purification mdpi.com |

| Yield & Selectivity | Variable, can have side reactions | High yields (often >90%) and high selectivity acs.org |

| Environmental Impact | Use of hazardous materials, higher energy consumption | Environmentally friendly, lower energy input mdpi.com |

Advanced Mechanistic Studies using Time-Resolved Spectroscopy

These studies can resolve the elementary steps of the antioxidant action, such as excited state hydrogen transfer (ESHT) or proton-coupled electron transfer (PCET). researchgate.net For 3-tert-butyl-4-hydroxyphenyl pentanoate, research would focus on how the electronic structure of the excited state (e.g., ππ* vs. πσ* states) influences the hydrogen donation pathway. researchgate.net The bulky tert-butyl group provides steric hindrance that stabilizes the resulting phenoxyl radical, preventing it from initiating further detrimental reactions. researchgate.netnih.gov Time-resolved spectroscopy can directly observe the formation and lifetime of this crucial radical intermediate, providing data to validate theoretical models. Understanding these ultrafast events is critical for designing next-generation antioxidants with optimized reaction kinetics.

Rational Design of Derivatives with Tunable Reactivity

The structure of 3-tert-butyl-4-hydroxyphenyl pentanoate offers multiple avenues for modification to fine-tune its properties for specific applications. Rational design, guided by structure-activity relationship (SAR) studies, aims to create derivatives with tailored reactivity, solubility, and stability. nih.gov

Key strategies for modification include:

Altering the Ester Chain: The pentanoate chain governs the molecule's lipophilicity. nih.gov Synthesizing a series of esters with varying alkyl chain lengths (e.g., from acetate (B1210297) to stearate) can modulate its solubility and compatibility with different polymer or lipid matrices. This is crucial for ensuring the antioxidant is localized where it is most needed. mdpi.comresearchgate.net

Modifying Ring Substituents: The antioxidant activity is intrinsically linked to the O-H bond dissociation enthalpy (BDE). nih.govpan.olsztyn.pl Adding electron-donating groups (e.g., a methoxy (B1213986) group) to the phenolic ring can lower the BDE, potentially increasing the radical scavenging rate. phantomplastics.com Conversely, electron-withdrawing groups might decrease activity but could be useful in specific contexts. researchgate.net

Varying Steric Hindrance: While the tert-butyl group provides steric hindrance, its size and position can be altered. Modifying this steric environment can influence the stability of the phenoxyl radical and its accessibility to free radicals. semanticscholar.org

Table 2: Rational Design Strategies for Derivatives

| Structural Modification | Target Property | Expected Outcome | Example Derivative Concept |

|---|---|---|---|

| Vary alkyl ester chain length | Lipophilicity / Solubility | Optimize compatibility with specific non-polar media (e.g., oils, polymers). nih.gov | 3-Tert-butyl-4-hydroxyphenyl decanoate |

| Add electron-donating group (e.g., -OCH₃) to ring | Antioxidant Reactivity (BDE) | Decrease O-H bond dissociation enthalpy, potentially increasing scavenging rate. phantomplastics.com | 3-Tert-butyl-5-methoxy-4-hydroxyphenyl pentanoate |

| Introduce a second hydroxyl group | Antioxidant Capacity | Create a catechol structure, significantly increasing radical scavenging ability. nih.gov | 3-Tert-butyl-4,5-dihydroxyphenyl pentanoate |

| Replace ester with amide linkage | Chemical Stability / H-bonding | Improve stability in certain environments and alter intermolecular interactions. nih.gov | N-Pentyl-3-(3-tert-butyl-4-hydroxyphenyl)propanamide |

Synergistic Effects with Co-additives in Research Contexts

Mechanisms of synergism relevant to this compound include:

Primary/Secondary Antioxidant Combination: Hindered phenols like 3-tert-butyl-4-hydroxyphenyl pentanoate are primary antioxidants that scavenge free radicals. They can be paired with secondary antioxidants, such as thioesters (e.g., dilauryl thiodipropionate) or phosphites, which decompose hydroperoxides—the unstable precursors to new free radicals. This dual-action approach provides a more comprehensive stabilization effect. hep.com.cn

Antioxidant Regeneration: A sacrificial co-additive, or synergist, can regenerate the original phenolic antioxidant after it has donated its hydrogen atom. For instance, compounds like ascorbic acid or other phenols with lower redox potentials can reduce the phenoxyl radical of the hindered phenol (B47542) back to its active form, allowing it to scavenge multiple radicals. mdpi.comnih.gov

Metal Deactivation: In systems where trace metal ions (e.g., copper, iron) can catalyze oxidation, the inclusion of a metal deactivator with chelating properties can prevent this initiation pathway, creating a synergistic effect with the radical-scavenging phenol. nih.gov

Table 3: Potential Synergistic Combinations in Research

| Co-additive Class | Example Compound | Mechanism of Synergism |

|---|---|---|

| Thioesters | Dilauryl thiodipropionate (DLTP) | Acts as a hydroperoxide decomposer, preventing radical formation. hep.com.cnresearchgate.net |

| Phosphites | Tris(nonylphenyl)phosphite (TNPP) | Decomposes hydroperoxides into non-radical products. |

| Regenerating Antioxidants | Ascorbic Acid (Vitamin C) | Reduces the phenoxyl radical back to the active phenol form. nih.gov |

| Other Phenols | Butylated Hydroxyanisole (BHA) | May participate in a regeneration cycle or provide broader-spectrum activity. phantomplastics.com |

Computational and Experimental Integration for Accelerated Discovery

The integration of computational chemistry with experimental validation offers a powerful paradigm for accelerating the design and discovery of new antioxidants. nih.gov This approach allows for the rapid in silico screening of numerous candidate molecules, prioritizing the most promising ones for synthesis and testing. scienceopen.comresearchgate.net

For 3-tert-butyl-4-hydroxyphenyl pentanoate and its potential derivatives, Density Functional Theory (DFT) is a particularly valuable tool. nih.gov DFT calculations can accurately predict key molecular properties that correlate with antioxidant activity: nih.govresearchgate.net

Bond Dissociation Enthalpy (BDE): The energy required to break the phenolic O-H bond, a primary indicator of efficacy in the hydrogen atom transfer (HAT) mechanism. pan.olsztyn.plmdpi.com Lower BDE values generally correlate with higher antioxidant activity. nih.gov

Ionization Potential (IP): The energy needed to remove an electron, relevant for the single electron transfer (SET) mechanism. capes.gov.br

Proton Affinity (PA): The negative of the enthalpy change for protonation, used in evaluating the sequential proton loss electron transfer (SPLET) mechanism.

This computational prescreening guides synthetic efforts toward molecules with the most promising theoretical properties. nih.gov The subsequent experimental evaluation of these synthesized compounds provides real-world data on their performance (e.g., via DPPH or Rancimat assays). mdpi.com This data is then used to refine and validate the computational models, creating a highly efficient, iterative cycle of design, prediction, synthesis, and testing that significantly shortens the timeline for developing novel, high-performance antioxidants. nih.govacs.org

Table 4: Illustrative DFT-Calculated Parameters for Phenolic Antioxidants (Gas Phase, kcal/mol)

| Compound | O-H Bond Dissociation Enthalpy (BDE) | Ionization Potential (IP) | Reference |

|---|---|---|---|

| Phenol | 87.4 - 88.7 | 195.4 | capes.gov.brnih.gov |

| p-Cresol | 86.1 | 191.5 | capes.gov.br |

| Catechol | 78.5 | 188.7 | capes.gov.br |

| Gallic Acid | 79.4 | 196.2 | capes.gov.br |

| α-Tocopherol (model) | 77.8 | 177.3 | capes.gov.br |

Note: These values are for illustrative purposes to demonstrate the type of data generated by DFT calculations for related phenolic compounds. Specific values for 3-Tert-butyl-4-hydroxyphenyl pentanoate would require dedicated computation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.